molecular formula C20H19NO4 B12929395 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12929395
M. Wt: 337.4 g/mol
InChI Key: UNSWWKFYPBPVOG-UHFFFAOYSA-N
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Description

2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 2H-chromene-3-carboxylic acid with 2-((2,5-dimethylphenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene ring.

    Reduction: Reduced forms of the chromene derivative.

    Substitution: Substituted chromene derivatives with different functional groups.

Scientific Research Applications

2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate: Unique due to its specific substitution pattern on the chromene ring.

    2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-5-carboxylate: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and biological activity. The position of the carboxylate group and the dimethylphenylamino moiety can significantly impact its interaction with molecular targets and its overall chemical behavior.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-13-7-8-14(2)17(9-13)21-19(22)12-25-20(23)16-10-15-5-3-4-6-18(15)24-11-16/h3-10H,11-12H2,1-2H3,(H,21,22)

InChI Key

UNSWWKFYPBPVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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